molecular formula C11H15Cl2NO B2849707 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride CAS No. 173447-88-6

3-(4-Chlorophenyl)piperidin-3-ol hydrochloride

Cat. No.: B2849707
CAS No.: 173447-88-6
M. Wt: 248.15
InChI Key: GOMQEWWWNZHINB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)piperidin-3-ol hydrochloride (CAS Registry Number: 173447-88-6) is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound serves as a valuable synthetic building block for the development of novel pharmacologically active molecules . Its molecular formula is C 11 H 15 Cl 2 NO, with a molecular weight of 248.15 g/mol . The structure of this compound, which features a piperidine ring substituted with both a hydroxy group and a 4-chlorophenyl group at the 3-position, makes it a versatile precursor for structure-activity relationship (SAR) studies . Piperidine rings are a ubiquitous scaffold in pharmaceuticals, and research indicates that additional substitution on the piperidine ring, beyond the common 1,4-pattern, can lead to compounds with enhanced biological activity . This compound is particularly relevant in the exploration of acetylcholinesterase (AChE) inhibitors, analogous to those used in Alzheimer's disease research, where the piperidine moiety is known to be critical for inhibitory effects . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in multi-step synthetic routes, for method development, or as a standard in analytical chemistry.

Properties

IUPAC Name

3-(4-chlorophenyl)piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMQEWWWNZHINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Central Nervous System Effects

Research indicates that 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride exhibits potent central nervous system depressant effects. It is classified as a psychotropic agent, which suggests its potential use in treating conditions such as anxiety and depression. The pharmacological profile includes:

  • Analgesic Properties : The compound has been shown to possess analgesic effects, making it a candidate for pain management therapies.
  • Anti-pyretic Effects : It may help reduce fever, which is beneficial in treating inflammatory conditions .

Cancer Research Applications

Recent studies have explored the potential of this compound in cancer therapy. For instance, it has been tested in combination with other agents to evaluate its efficacy against glioblastoma cell lines (U87MG). The findings suggest:

  • Synergistic Effects with Chemotherapy : When combined with standard chemotherapeutic agents like temozolomide, this compound enhances the anti-tumor activity against U87MG cells, indicating a potential role in adjuvant cancer therapy .
  • Mechanism of Action : The compound's ability to interfere with cell proliferation and induce apoptosis in cancer cells has been documented, highlighting its therapeutic promise .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Central Nervous SystemPotent CNS depressant; psychotropic effects
Analgesic PropertiesEffective in pain management
Anti-pyretic EffectsReduces fever
Cancer TreatmentEnhances efficacy of temozolomide in glioblastoma

Case Study 1: Synergistic Effects on Glioblastoma

In a study investigating the effects of this compound on U87MG glioblastoma cells, researchers found that:

  • Methodology : Cells were treated with varying concentrations of the compound alongside temozolomide.
  • Results : The combination treatment resulted in significantly reduced cell viability compared to monotherapy, demonstrating enhanced anti-cancer activity.
  • : The study concluded that this compound could serve as a valuable adjunct to existing glioblastoma therapies .

Case Study 2: Analgesic Efficacy

Another study focused on the analgesic properties of this compound:

  • Design : Animal models were used to assess pain response following administration of the compound.
  • Outcomes : Significant reductions in pain scores were observed, indicating effective analgesic action.
  • Implications : These findings support further exploration into its use for chronic pain management .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of dopamine and serotonin receptors, which play a crucial role in mood regulation and cognitive functions. The compound’s effects on these receptors make it a potential candidate for the development of new antipsychotic and antidepressant medications[5][5].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 3-[(4-Chlorophenyl)sulfanyl]piperidine Hydrochloride
  • Structure : Replaces the hydroxyl group with a sulfanyl (-S-) moiety.
  • Properties : The sulfur atom increases lipophilicity and may alter binding affinity compared to the hydroxylated analog.
  • Molecular Weight : 264.21 g/mol (C11H14ClNS·HCl) .
  • Applications: Not explicitly stated, but sulfanyl groups are common in enzyme inhibitors due to their nucleophilic reactivity.
b) 3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride
  • Structure : Substitutes the 4-chlorophenyl group with 4-fluorophenyl and introduces a carbonyl group.
  • Impact : Fluorine’s electronegativity enhances metabolic stability, while the carbonyl group may engage in hydrogen bonding.
  • CAS : 118412-66-1 .
c) Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone Hydrochloride)
  • Structure: Features a propanone linker between the 4-chlorophenyl and piperidine groups.
  • The ketone linker likely modulates steric interactions with enzyme active sites .

Ring Size and Substituent Modifications

a) (R)-3-((4-Chlorophenyl)thio)pyrrolidine Hydrochloride
  • Structure : Uses a pyrrolidine (5-membered ring) instead of piperidine (6-membered).
  • CAS : 1354019-50-3 .
b) 4-Chloro-3-methylphenyl 3-Piperidinylmethyl Ether Hydrochloride
  • Structure : Adds a methyl group to the chlorophenyl ring and introduces an ether linkage.
  • Effects : Methylation increases steric bulk, which may hinder receptor binding, while the ether group enhances solubility.
  • CAS : 1220018-94-9 .

Pharmacologically Active Derivatives

a) Bupropion Hydrochloride Metabolites
  • Structure : Contains a 4-chlorophenyl group linked to a piperidine ring via a nitrile group.
  • Role : A major metabolite of bupropion, an antidepressant, highlighting the pharmacological relevance of 4-chlorophenyl-piperidine scaffolds .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-(4-Chlorophenyl)piperidin-3-ol HCl C11H14ClNO·HCl 248.15 (calc.) -OH, -Cl Not explicitly listed
3-[(4-Chlorophenyl)sulfanyl]piperidine HCl C11H14ClNS·HCl 264.21 -S-, -Cl 101768-48-3
3-[(4-Fluorophenyl)carbonyl]piperidine HCl C12H13FNO·HCl 249.70 -CO-, -F 118412-66-1
Aldi-4 C14H17ClNO·HCl 296.21 -CO-, -Cl, propanone linker Not listed

Biological Activity

3-(4-Chlorophenyl)piperidin-3-ol hydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features that contribute to its interaction with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C12H16ClNO Molecular Formula \text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}\quad \text{ Molecular Formula }

It exhibits a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl group, which are critical for its biological activity. The hydrochloride form enhances solubility and stability in physiological conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's .
  • Antiproliferative Effects : Studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in colorectal and cervical cancer cell lines. For instance, it exhibited an IC50 value of 11 μM against HCT-116 cells, indicating significant antiproliferative activity compared to standard drugs like doxorubicin .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. It has been evaluated in various studies:

Cell Line IC50 (μM) Reference
HCT-116 (Colorectal)11
HeLa (Cervical)0.69
MCF-7 (Breast)5.5

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential use in neuroprotection. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive functions. This mechanism is crucial for developing treatments for Alzheimer's disease .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound's effectiveness against pathogens highlights its potential as an antibacterial agent:

Bacterial Strain Zone of Inhibition (mm) Reference
E. coli15
S. aureus20

Case Studies

  • Anticancer Study : A series of experiments conducted on the HCT-116 cell line revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways .
  • Neuroprotection Study : In vivo studies demonstrated that administration of the compound improved cognitive function in rodent models of Alzheimer's disease by reducing AChE activity and enhancing synaptic plasticity .

Q & A

Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a route analogous to 3-(4-Fluorobenzyl)piperidine hydrochloride involves reacting 4-chlorobenzyl chloride with piperidine derivatives in anhydrous ethanol/methanol under basic conditions (e.g., NaOH/K₂CO₃). Key parameters include:

  • Temperature control : Reactions often proceed at reflux (60–80°C) to balance reaction rate and side-product formation.
  • Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) may enhance yield in stereospecific steps.
  • Purification : Column chromatography or recrystallization ensures >95% purity . Optimization involves iterative adjustments to solvent polarity, stoichiometry, and reaction time, monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC : Quantifies purity (e.g., 98.7% by HPLC at 206 nm, as in Certificate of Analysis) and detects impurities like unreacted precursors .
  • 1H/13C NMR : Confirms regiochemistry and stereochemistry via proton coupling patterns and carbon environments. For example, the hydroxymethyl and piperidin-3-ol moieties produce distinct δ 3.5–4.5 ppm signals .
  • LC/MS : Validates molecular weight (e.g., [M+H]+ = 312.4 amu) and detects fragmentation patterns .

Q. What are the primary applications of this compound in pharmacological research?

The compound’s piperidine core and chlorophenyl group make it a candidate for:

  • Receptor binding studies : Acts as a scaffold for dopamine or serotonin receptor analogs due to its structural similarity to neuroactive piperidines .
  • Enzyme inhibition assays : The hydroxyl group facilitates hydrogen bonding with catalytic sites (e.g., kinases or hydrolases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during derivatization?

Contradictions (e.g., unexpected oxidation products) arise from variable reaction conditions. A systematic approach includes:

  • Computational modeling : Use DFT calculations to predict transition states and intermediate stability for oxidation/reduction pathways .
  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield. For example, a 2^3 factorial design can optimize substitution reactions .
  • In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time .

Q. What strategies enhance the compound’s stability in long-term storage for in vivo studies?

  • Lyophilization : Converts the hydrochloride salt into a stable, hygroscopic-free powder, extending shelf life at -20°C .
  • Light-sensitive packaging : Amber vials prevent photodegradation of the chlorophenyl group .
  • Stabilizing excipients : Co-formulation with cyclodextrins or antioxidants (e.g., BHT) mitigates hydrolysis in aqueous buffers .

Q. How can computational methods streamline reaction design for novel derivatives?

  • Reaction path searching : Tools like GRRM or AFIR predict feasible pathways for functionalizing the piperidine ring. For instance, meta-substitution on the chlorophenyl group is sterically favored over para .
  • Machine learning (ML) : Train models on PubChem/CAS data to predict reaction yields or solvent compatibility. ICReDD’s workflow integrates quantum calculations with ML to prioritize high-yield conditions .

Methodological Insights

  • Contradiction Management : When conflicting data arise (e.g., variable biological activity across batches), cross-validate synthesis protocols and purity assays. For example, NMR-detected acetone impurities (0.2% in ) can artificially inflate bioactivity readings.
  • Data-Driven Optimization : Pair experimental results (e.g., oxidation yields) with computational descriptors (e.g., Hammett constants) to build predictive models for derivative synthesis .

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